![molecular formula C18H20OSe2 B12539476 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol CAS No. 658708-71-5](/img/structure/B12539476.png)
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol is an organoselenium compound characterized by the presence of two 4-methylphenylselanyl groups attached to a butenol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol typically involves the reaction of 3-buten-1-ol with 4-methylphenylselenol in the presence of an oxidizing agent. One common method includes the use of hydrogen peroxide as the oxidant, which facilitates the formation of the selenide bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The selenide groups can be oxidized to selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced back to the corresponding selenol using reducing agents such as sodium borohydride.
Substitution: The selenide groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides.
Major Products Formed
Oxidation: Selenoxides, selenones.
Reduction: Selenols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol involves its ability to interact with biological molecules through the formation of selenide bonds. The compound can act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, its interaction with cellular proteins and enzymes can modulate various biochemical pathways, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Buten-1-ol: A simpler analog without the selenide groups, used in organic synthesis.
4-Methylphenylselenol: A precursor in the synthesis of 3,4-Bis[(4-methylphenyl)selanyl]but-3-en-1-ol, known for its reactivity in forming selenide bonds.
Uniqueness
This compound is unique due to the presence of two selenide groups, which impart distinct chemical and biological properties
Properties
CAS No. |
658708-71-5 |
|---|---|
Molecular Formula |
C18H20OSe2 |
Molecular Weight |
410.3 g/mol |
IUPAC Name |
3,4-bis[(4-methylphenyl)selanyl]but-3-en-1-ol |
InChI |
InChI=1S/C18H20OSe2/c1-14-3-7-16(8-4-14)20-13-18(11-12-19)21-17-9-5-15(2)6-10-17/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
UTBJOXMGCFJXEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Se]C=C(CCO)[Se]C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


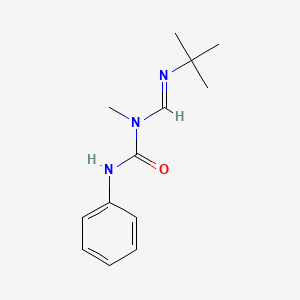

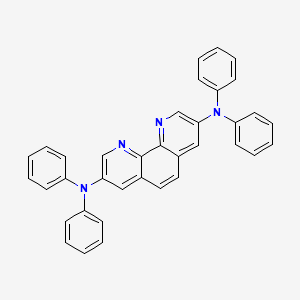
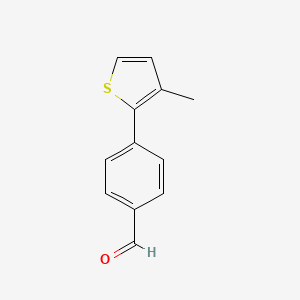
![Ethyl {5-[(acridin-9-yl)amino]-2-methylphenyl}carbamate](/img/structure/B12539418.png)
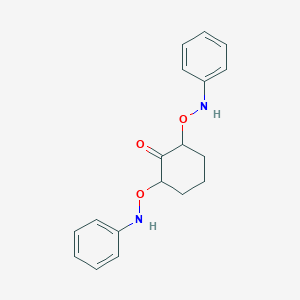
![4-[(2,2-Diethoxyethyl)sulfanyl]-1,2-difluorobenzene](/img/structure/B12539421.png)
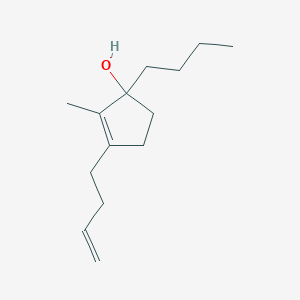
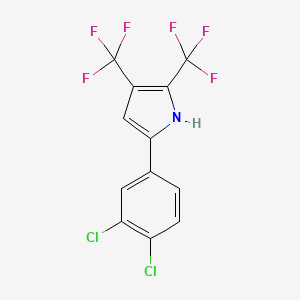

![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
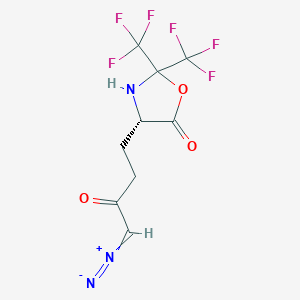
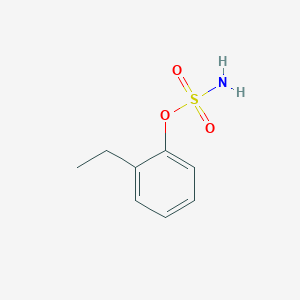
![4-[2-(Azulen-1-yl)ethenyl]pyridine](/img/structure/B12539458.png)
